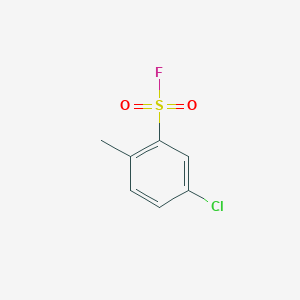

5-Chloro-2-methylbenzenesulfonyl fluoride

Description

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) is an organosulfur compound with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . It belongs to the class of benzenesulfonyl chlorides, characterized by a sulfonyl chloride (-SO₂Cl) group attached to a substituted benzene ring. The compound features a chlorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring.

Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and dyes. The methyl and chloro substituents in this compound influence its electronic and steric properties, affecting reactivity and stability .

Properties

CAS No. |

25300-26-9 |

|---|---|

Molecular Formula |

C7H6ClFO2S |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

5-chloro-2-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |

InChI Key |

DTZFQAVQMFAOPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-methylbenzenesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic and biological applications.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic amino acid residues.

Protein Modification: It can modify proteins by reacting with nucleophilic side chains, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-chloro-2-methylbenzenesulfonyl chloride with five structurally related sulfonyl derivatives:

Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups :

- The methyl group (-CH₃) in 5-chloro-2-methylbenzenesulfonyl chloride is weakly electron-donating, slightly deactivating the aromatic ring compared to the stronger electron-withdrawing effect of the methoxy group (-OCH₃) in 5-chloro-2-methoxybenzenesulfonyl chloride. This difference impacts electrophilic substitution rates and hydrolysis stability .

- The formyl group (-CHO) in 2-chloro-5-formylbenzenesulfonyl chloride increases electrophilicity, making it more reactive toward nucleophiles like amines or alcohols .

Hydrolysis Sensitivity :

- Sulfonyl chlorides (e.g., 34981-38-9) are prone to hydrolysis, forming sulfonic acids. In contrast, sulfonamides (e.g., 51896-26-5) are hydrolytically stable, enabling their use in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.